molecular formula C21H25NO2S2 B2587237 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 2034584-67-1

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2587237
CAS No.: 2034584-67-1
M. Wt: 387.56
InChI Key: LAUCYFUOKAVQOX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide (CAS 2034584-67-1) is a synthetic organic compound with a molecular formula of C21H25NO2S2 and a molecular weight of 387.5587 g/mol . This adamantane-based molecule features a carboxamide linker connecting a hydrophobic adamantane moiety to a hydroxy-substituted ethyl tether with two thiophene rings . The unique structural combination of the rigid adamantane cage and the electron-rich thiophene heterocycles makes this compound a candidate for exploration in various research fields. Scientific literature indicates that structurally related adamantyl carboxamide compounds have been investigated as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1 is a recognized strategy in preclinical research for metabolic disorders such as type 2 diabetes and obesity . Furthermore, adamantane derivatives are of significant interest in material science due to their potential non-linear optical properties, while thiophene-containing compounds are often studied for their electronic characteristics . The specific mechanism of action and research applications for this compound warrant further investigation. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24,17-3-1-5-25-17)18-4-2-6-26-18/h1-6,14-16,24H,7-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUCYFUOKAVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=CS4)(C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.

    Introduction of Thiophene Rings: The thiophene rings are introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the adamantane core is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Studied for its potential as a bioactive compound, with possible applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Adamantane-Based Carboxamides with Varied Substituents

  • N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7) Structure: Incorporates a tetrahydroisoquinolinyl group linked to a thiophene-2-carbonyl moiety. Molecular Formula: C₂₅H₂₈N₂O₂S; Molecular Weight: 420.57 g/mol . The thiophene carbonyl group may increase electrophilicity compared to the bis-thiophen-2-yl ethyl group in the target compound.
  • N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide (AC1MODCX)

    • Structure : Features a naphthalen-2-yl group instead of thiophen-2-yl substituents.
    • Key Differences : The naphthyl group increases aromatic surface area and lipophilicity (logP ~5.2 estimated), which could enhance CNS penetration but reduce aqueous solubility. This contrasts with the thiophene rings, which balance lipophilicity and electronic effects .

Thiophene-Containing Bioactive Compounds

  • Piperazinyl Quinolone Derivatives (Foroumadi et al., 2005–2006) Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. Activity: Demonstrated potent antibacterial effects against Staphylococcus aureus (MIC: 0.5–2 µg/mL) due to thiophene substituents enhancing DNA gyrase inhibition . Contrast: Unlike the adamantane carboxamide, these compounds rely on quinolone cores for activity, highlighting divergent structure-activity relationships (SAR).
  • Thiophen-2-yl Ethylamine Derivatives (Pharmacopeial Forum, 2017)

    • Examples : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.
    • Function : Designed as CNS agents, leveraging the thiophen-ethyl group for serotonin or dopamine receptor modulation. The hydroxy and amine oxide groups improve solubility and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Molecular Properties Comparison

Compound Molecular Weight (g/mol) logP (Estimated) Key Functional Groups
Target Compound ~420–430 3.8–4.5 Adamantane, bis-thiophen-2-yl, OH
CAS 955640-62-7 420.57 4.1 Adamantane, thiophene-carbonyl
AC1MODCX ~425 5.2 Adamantane, naphthyl
Piperazinyl Quinolones 450–500 2.5–3.0 Quinolone, bromothiophene

Solubility and Bioavailability

  • The target compound’s hydroxyl group may improve aqueous solubility compared to naphthyl analogs (e.g., AC1MODCX), but the adamantane core still imposes significant hydrophobicity.
  • Thiophene rings in the target compound likely reduce crystallization tendency, enhancing formulation flexibility relative to bromothiophene-containing quinolones .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Activation of adamantane-1-carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride). (ii) Condensation with 2-amino-2,2-bis(thiophen-2-yl)ethanol under anhydrous conditions. Reaction optimization may include temperature control (0–5°C during acylation), solvent selection (acetonitrile or dichloromethane), and stoichiometric ratios (1:1.2 amine:acyl chloride). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Peaks at δ ~1.6–2.2 ppm correspond to adamantane protons. Thiophene protons appear as multiplets at δ ~6.8–7.5 ppm. The hydroxyl proton (OH) may show broad singlet near δ ~3.5–4.5 ppm.
  • 13C NMR : Adamantane carbons resonate at δ ~28–40 ppm; carbonyl (C=O) at δ ~175–180 ppm.
  • IR : Stretching vibrations at ~3200–3500 cm⁻¹ (O–H), ~1650–1700 cm⁻¹ (amide C=O), and ~690–750 cm⁻¹ (C–S in thiophene). Assignments require comparison with computed spectra (DFT methods) or reference compounds .

Q. What crystallographic methods are used to resolve the molecular structure, and how is SHELX software applied in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps include:
  • Crystal growth via slow evaporation (e.g., acetonitrile/ethanol mixtures).
  • Data collection at 100–150 K to minimize thermal motion.
  • Structure solution using SHELXD (direct methods) and refinement with SHELXL, incorporating restraints for disordered atoms (e.g., thiophene rings) and anisotropic displacement parameters. Hydrogen bonds and weak interactions (C–H⋯O/S) are modeled using geometric constraints .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be systematically investigated?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Isomer Analysis : Check for diastereomers via chiral chromatography or NOESY NMR (nuclear Overhauser effects).
  • Crystallographic Validation : Compare unit cell parameters with previously resolved structures to confirm stereochemical consistency .

Q. What computational approaches are suitable for analyzing the compound’s electronic structure and non-covalent interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict reactivity.
  • MEP Surfaces : Map electrostatic potentials to identify nucleophilic/electrophilic sites.
  • NCI Plot Analysis : Visualize weak interactions (e.g., C–H⋯π) using reduced density gradient (RDG) methods. Compare with SC-XRD data to validate packing forces .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a therapeutic agent?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., adamantane carboxamides with reported anticancer activity ).
  • Assay Conditions : Use cell lines (e.g., MCF-7 for breast cancer) with cytotoxicity measured via MTT assay. Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Mechanistic Studies : Perform ROS detection or apoptosis assays (Annexin V/PI staining) to elucidate mode of action .

Q. What challenges arise in refining disordered solvent molecules or flexible substituents in SC-XRD analysis?

  • Methodological Answer :
  • Disordered Regions : Apply PART and SIMU instructions in SHELXL to model split positions.
  • Flexible Thiophene Rings : Use distance and angle restraints (DFIX, DANG) based on idealized geometries.
  • Solvent Masking : Employ SQUEEZE (PLATON) to account for diffuse electron density from unresolved solvent .

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